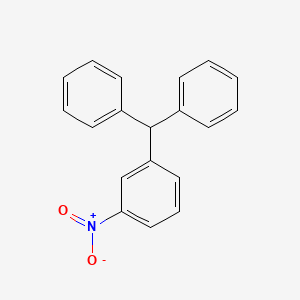

1-Benzhydryl-3-nitrobenzene

Description

Structure

3D Structure

Properties

CAS No. |

6630-83-7 |

|---|---|

Molecular Formula |

C19H15NO2 |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

1-benzhydryl-3-nitrobenzene |

InChI |

InChI=1S/C19H15NO2/c21-20(22)18-13-7-12-17(14-18)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H |

InChI Key |

NTQGBQMMQUOCEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Benzhydryl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the proposed synthesis and characterization of 1-Benzhydryl-3-nitrobenzene. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document outlines a plausible synthetic route based on established chemical principles, primarily the Friedel-Crafts reaction. Furthermore, predicted characterization data are presented based on analogous compounds.

Proposed Synthesis

The synthesis of this compound can be effectively achieved via a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution method involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst.[1][2] In this case, nitrobenzene serves as the aromatic substrate and diphenylmethyl chloride (benzhydryl chloride) as the alkylating agent.

Reaction Scheme:

Nitrobenzene + Diphenylmethyl Chloride --(Lewis Acid Catalyst)--> this compound

The nitro group on the benzene ring is a meta-directing deactivator.[3] Therefore, the incoming benzhydryl group is expected to substitute at the meta position, yielding the desired this compound product. Nitrobenzene's deactivating nature also makes it a suitable solvent for Friedel-Crafts reactions as it is less prone to undergo the reaction itself.[3]

Experimental Protocol: Proposed Friedel-Crafts Alkylation

The following is a generalized, detailed protocol for the synthesis of this compound.

Materials:

-

Nitrobenzene

-

Diphenylmethyl chloride (Benzhydryl chloride)

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

-

Dichloromethane (DCM) or another appropriate inert solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride and a portion of the solvent (dichloromethane).

-

Reagent Addition: Cool the flask in an ice bath. To the stirred suspension, add a solution of diphenylmethyl chloride in dichloromethane dropwise from the dropping funnel.

-

Substrate Addition: Following the addition of the alkylating agent, add nitrobenzene dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and then pour it slowly over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate).

Below is a visual representation of the proposed synthesis workflow.

Characterization

The successful synthesis of this compound would be confirmed through various analytical techniques. Below are the expected characterization data based on the proposed structure and data from similar compounds.

Physical Properties

| Property | Predicted Value |

| Appearance | Pale yellow to off-white solid |

| Molecular Formula | C₁₉H₁₅NO₂ |

| Molecular Weight | 289.33 g/mol |

| Melting Point | Expected to be a solid with a distinct melting range. |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. |

Spectroscopic Data

2.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrobenzene and benzhydryl moieties, as well as a characteristic singlet for the methine proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | m | 2H | Protons ortho to the nitro group |

| ~ 7.4 - 7.6 | m | 2H | Protons meta and para to the nitro group |

| ~ 7.2 - 7.4 | m | 10H | Protons of the two phenyl rings |

| ~ 5.7 | s | 1H | Methine proton (-CH-) |

2.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | Carbon bearing the nitro group |

| ~ 142 | Quaternary carbons of the phenyl rings |

| ~ 129 - 135 | Aromatic carbons of the nitrobenzene ring |

| ~ 127 - 129 | Aromatic carbons of the two phenyl rings |

| ~ 50 | Methine carbon (-CH-) |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitro group and the aromatic rings.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | C-H stretching (aromatic) |

| ~ 1520 - 1540 | Asymmetric NO₂ stretching |

| ~ 1340 - 1360 | Symmetric NO₂ stretching |

| ~ 1600, 1495, 1450 | C=C stretching (aromatic) |

2.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z Value | Assignment |

| 289.11 | [M]⁺ (Molecular ion) |

| 167.09 | [C₁₃H₁₁]⁺ (Benzhydryl cation) - base peak |

| Other Fragments | Fragments corresponding to the loss of NO₂ and other parts of the molecule. |

Logical Relationship of Characterization

The characterization process follows a logical workflow to confirm the identity and purity of the synthesized compound.

Conclusion

References

A Technical Guide to the Physicochemical Properties of 1-Benzhydryl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Benzhydryl-3-nitrobenzene. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related analogs, including nitrobenzene and various substituted nitrobenzenes, to offer a predictive profile. This guide is intended to support researchers and professionals in drug development and materials science by providing a consolidated resource for key molecular characteristics, proposed analytical methodologies, and potential biological activities. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for relevant analytical techniques. Furthermore, this document includes diagrammatic representations of a plausible synthesis route and a hypothesized biological signaling pathway, generated using the DOT language for clarity and reproducibility.

Introduction

This compound is an aromatic organic compound characterized by a nitro group and a benzhydryl substituent on a benzene ring. The presence of the electron-withdrawing nitro group and the bulky, lipophilic benzhydryl group suggests a unique combination of electronic and steric properties that may be of interest in medicinal chemistry and materials science. The benzhydryl moiety is a common scaffold in various biologically active compounds, known to enhance lipophilicity and modulate interactions with biological targets.[1] Similarly, the nitroaromatic scaffold is a key feature in a range of compounds with diverse biological activities, including antibacterial and antineoplastic effects.[2] This guide aims to consolidate the available information and provide a predictive assessment of the physicochemical properties of this compound to facilitate further research and development.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. Therefore, the following tables present a combination of data for the parent molecule, nitrobenzene, and its derivatives to provide a reasonable estimation of the expected properties.

Table 1: General and Physical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | Nitrobenzene (Reference) | 1-Chloro-3-nitrobenzene (Reference) | 1-Iodo-3-nitrobenzene (Reference) |

| Molecular Formula | C₁₉H₁₅NO₂ | C₆H₅NO₂ | C₆H₄ClNO₂ | C₆H₄INO₂ |

| Molecular Weight | 289.33 g/mol | 123.11 g/mol [3] | 157.55 g/mol | 249.01 g/mol |

| Appearance | Predicted: Crystalline solid | Pale yellow, oily liquid[3] | Solid[4] | Monoclinic prisms or tan solid[5] |

| Melting Point | Not available | 5.7 °C[3] | 43-47 °C | 36-38 °C |

| Boiling Point | Not available | 210.9 °C[3] | 236 °C | 280 °C |

| Density | Not available | 1.199 g/cm³[3] | 1.534 g/mL at 25 °C | 1.9477 at 50 °C |

| Solubility in Water | Predicted: Very low | 0.19 g/100 mL at 20 °C[3] | Insoluble | Less than 1 mg/mL at 20 °C[5] |

| Flash Point | Not available | 88 °C[6] | 124 °C[4] | 71.7 °C |

Table 2: Spectroscopic and Chromatographic Data (Predicted)

| Property | Predicted Value/Characteristic for this compound |

| ¹H NMR | Aromatic protons (m, ~7.2-8.2 ppm), Methine proton (s, ~5.6-6.0 ppm) |

| ¹³C NMR | Aromatic carbons (~120-150 ppm), Methine carbon (~50-60 ppm) |

| IR Spectroscopy | Asymmetric NO₂ stretch (~1520-1540 cm⁻¹), Symmetric NO₂ stretch (~1340-1360 cm⁻¹), C-H stretches (aromatic, ~3000-3100 cm⁻¹), C-H stretch (aliphatic, ~2900-3000 cm⁻¹) |

| UV-Vis Spectroscopy | λmax expected in the range of 250-280 nm due to the nitroaromatic chromophore. |

| Mass Spectrometry | [M]+ at m/z 289.11, with characteristic fragmentation patterns including loss of NO₂. |

Experimental Protocols

The following are generalized experimental protocols for the characterization of nitroaromatic compounds, which can be adapted for this compound.

Synthesis of this compound (Proposed)

A plausible synthetic route to this compound involves the Friedel-Crafts alkylation of nitrobenzene with diphenylmethyl chloride (benzhydryl chloride) in the presence of a Lewis acid catalyst.

Materials:

-

3-Nitrobenzaldehyde

-

Phenylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (for workup)

-

Sodium borohydride (for reduction)

-

Thionyl chloride (for chlorination)

-

Benzene

-

Anhydrous aluminum chloride (Lewis acid catalyst)

-

Dichloromethane (solvent)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Synthesis of (3-nitrophenyl)(phenyl)methanol: To a solution of 3-nitrobenzaldehyde in anhydrous diethyl ether, slowly add a solution of phenylmagnesium bromide in diethyl ether at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Reduction to 1-benzyl-3-nitrobenzene: The intermediate alcohol can be reduced to the corresponding alkane using a suitable reducing agent such as triethylsilane in the presence of a strong acid. Alternatively, for the benzhydryl moiety, a different starting material approach is more direct.

-

Direct Benzhydrylation (More Plausible Route): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nitrobenzene in an excess of benzene, which will also act as a reactant. Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride in portions to the stirred solution.

-

To this mixture, add diphenylmethanol dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Below is a conceptual workflow for the synthesis.

Caption: Proposed synthesis workflow for this compound.

Analytical Methods

Various analytical methods can be employed for the detection and quantification of this compound.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at a wavelength corresponding to the λmax of the compound (e.g., 260 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Splitless injection.

-

Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C).

-

Detection: Mass spectrometer in electron ionization (EI) mode.[7]

The following diagram illustrates a general analytical workflow.

Caption: General analytical workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural components suggest potential areas of interest for drug discovery. The benzhydrylpiperazine moiety is found in compounds with antihistaminic, dopaminergic, antiviral, and anticancer properties.[1] Nitroaromatic compounds are known to have a wide range of biological activities, including antimicrobial and antineoplastic effects.[2]

A proposed mechanism of action for some nitroaromatic compounds involves their reduction to form reactive nitroso and superoxide species, which can induce oxidative stress and covalently modify biological macromolecules like DNA, leading to cell death.[2]

The following diagram illustrates a hypothesized signaling pathway for the biological activity of this compound, based on the known mechanisms of other nitroaromatic compounds.

Caption: Hypothesized signaling pathway for nitroaromatic-induced cytotoxicity.

Conclusion

This compound represents a molecule of interest at the intersection of two important pharmacophores. While direct experimental data is sparse, this guide provides a robust, predictive overview of its physicochemical properties based on well-characterized analogs. The outlined synthetic and analytical protocols offer a starting point for researchers wishing to further investigate this compound. The potential for biological activity, particularly in the antimicrobial and anticancer arenas, warrants further exploration. This document serves as a foundational resource to stimulate and support future research into this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 4. 1-Chloro-3-nitrobenzene 98 121-73-3 [sigmaaldrich.com]

- 5. 1-Iodo-3-nitrobenzene | C6H4INO2 | CID 12574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nitrobenzene for synthesis 98-95-3 [sigmaaldrich.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

A Technical Guide to the Spectroscopic Analysis of 1-Benzhydryl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data for 1-Benzhydryl-3-nitrobenzene presented in this document is predicted due to the absence of publicly available experimental spectra for this specific compound. The predicted data is supplemented with experimental data from the closely related structural analogs, diphenylmethane and 3-nitrotoluene, to provide a robust analytical framework.

Introduction

This compound is a molecule of interest in organic synthesis and medicinal chemistry due to the presence of the pharmacologically relevant benzhydryl and nitrobenzene moieties. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside standardized experimental protocols for these analytical techniques.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for its structural analogs, diphenylmethane and 3-nitrotoluene. This comparative approach allows for a more confident interpretation of the predicted spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogs.

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| This compound (Predicted) | ~8.10 | s | 1H | H-2 |

| ~7.95 | d | 1H | H-4 | |

| ~7.60 | d | 1H | H-6 | |

| ~7.50 | t | 1H | H-5 | |

| 7.25-7.40 | m | 10H | Phenyl H's | |

| ~5.70 | s | 1H | CH | |

| Diphenylmethane (Experimental) | 7.28 | m | 10H | Phenyl H's |

| 3.99 | s | 2H | CH₂ | |

| 3-Nitrotoluene (Experimental) | 8.09-7.92 | m | 2H | H-2, H-4 |

| 7.51 | t | 1H | H-5 | |

| 7.39 | d | 1H | H-6 | |

| 2.46 | s | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogs.

| Compound | Chemical Shift (δ) ppm | Assignment |

| This compound (Predicted) | ~148.5 | C-NO₂ |

| ~145.0 | C-1 | |

| ~141.0 | Phenyl C (ipso) | |

| ~135.0 | C-6 | |

| ~129.5 | Phenyl CH | |

| ~129.0 | C-5 | |

| ~128.0 | Phenyl CH | |

| ~127.0 | Phenyl CH | |

| ~123.0 | C-4 | |

| ~121.0 | C-2 | |

| ~50.0 | CH | |

| Diphenylmethane (Experimental) | 141.1 | Phenyl C (ipso) |

| 129.0 | Phenyl CH | |

| 128.5 | Phenyl CH | |

| 126.1 | Phenyl CH | |

| 41.9 | CH₂ | |

| 3-Nitrotoluene (Experimental) | 148.4 | C-NO₂ |

| 139.0 | C-CH₃ | |

| 135.2 | C-6 | |

| 129.4 | C-5 | |

| 123.0 | C-4 | |

| 121.2 | C-2 | |

| 21.4 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands.

| Functional Group | Predicted/Expected Frequency (cm⁻¹) for this compound | Experimental Frequency (cm⁻¹) for Analogs |

| Aromatic C-H Stretch | 3100-3000 | Diphenylmethane: 3085, 3061, 30263-Nitrotoluene: 3100-3000 |

| Aliphatic C-H Stretch | ~2920 | Diphenylmethane: 2921, 2853 |

| Aromatic C=C Stretch | 1600-1450 | Diphenylmethane: 1599, 1495, 14533-Nitrotoluene: 1615, 1585, 1475 |

| N-O Asymmetric Stretch | ~1530 | 3-Nitrotoluene: ~1530 |

| N-O Symmetric Stretch | ~1350 | 3-Nitrotoluene: ~1350 |

| C-N Stretch | ~850 | 3-Nitrotoluene: ~850 |

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) of Key Fragments for this compound.

| m/z | Ion | Fragmentation Pathway |

| 289 | [M]⁺ | Molecular Ion |

| 243 | [M - NO₂]⁺ | Loss of nitro group |

| 167 | [C₁₃H₁₁]⁺ | Benzhydryl cation |

| 165 | [C₁₃H₉]⁺ | Loss of H₂ from benzhydryl cation |

| 122 | [C₇H₆NO₂]⁺ | Nitrophenylmethyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 250 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Accumulate a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a KBr plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample in the spectrometer's beam path.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound. Compare the observed fragmentation with known fragmentation pathways of related compounds.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide on the Solubility and Stability of 1-Benzhydryl-3-nitrobenzene

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of the organic compound 1-Benzhydryl-3-nitrobenzene (CAS No. 6630-83-7). The information presented herein is targeted towards researchers, scientists, and professionals in the field of drug development and materials science. While specific experimental data for this compound is not publicly available, this guide outlines the standard experimental protocols and data presentation formats that would be employed in such a study.

Introduction to this compound

This compound is an aromatic organic compound. Its chemical structure consists of a benzene ring substituted with a benzhydryl group and a nitro group. Understanding the solubility and stability of this compound is a critical first step in its potential development as a pharmaceutical agent or its application in other areas of chemistry. Solubility affects the bioavailability and formulation of a drug, while stability determines its shelf-life and potential degradation pathways.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. The following sections detail the experimental protocols for determining the solubility of this compound in various solvents.

Experimental Protocol: Equilibrium Solubility Method

The equilibrium solubility of this compound would be determined by the shake-flask method in a variety of solvents.[1][2][3]

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, 0.1 N HCl, phosphate buffer pH 7.4, methanol, ethanol, acetone, and acetonitrile).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to stand, and an aliquot of the supernatant is withdrawn. The collected sample is then filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in mg/mL. The experiment is performed in triplicate for each solvent and temperature.

Hypothetical Solubility Data

The following table summarizes hypothetical solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | USP Solubility Classification |

| Water | 25 | < 0.01 | Practically Insoluble |

| 0.1 N HCl | 25 | < 0.01 | Practically Insoluble |

| Phosphate Buffer (pH 7.4) | 25 | < 0.01 | Practically Insoluble |

| Methanol | 25 | 5.2 | Sparingly Soluble |

| Ethanol | 25 | 8.9 | Sparingly Soluble |

| Acetone | 25 | 25.4 | Soluble |

| Acetonitrile | 25 | 15.1 | Soluble |

| Water | 37 | < 0.01 | Practically Insoluble |

| 0.1 N HCl | 37 | < 0.01 | Practically Insoluble |

| Phosphate Buffer (pH 7.4) | 37 | < 0.01 | Practically Insoluble |

Stability Studies

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5][6][7][8] Forced degradation studies are performed to identify the likely degradation products and to establish the degradation pathways.[4][8]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies for this compound would be conducted under various stress conditions to assess its intrinsic stability.[7][8]

-

Acid Hydrolysis: this compound is dissolved in a suitable organic solvent and then diluted with 0.1 N HCl. The solution is heated (e.g., at 60°C) for a specified duration. Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating HPLC method.

-

Base Hydrolysis: The procedure is similar to acid hydrolysis, but 0.1 N NaOH is used instead of 0.1 N HCl.

-

Oxidative Degradation: this compound is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) in a suitable solvent at room temperature. Samples are analyzed at different time intervals.

-

Thermal Degradation: A solid sample of this compound is exposed to dry heat (e.g., 80°C) in a temperature-controlled oven for a defined period. The sample is then dissolved in a suitable solvent and analyzed.

-

Photolytic Degradation: A solution of this compound is exposed to a combination of UV and visible light in a photostability chamber. A control sample is kept in the dark. Both samples are analyzed after a specific exposure time.

Hypothetical Stability Data

The following table summarizes the hypothetical results of forced degradation studies on this compound.

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |

| 0.1 N HCl | 24 hours | 60°C | 8.5 | 2 |

| 0.1 N NaOH | 24 hours | 60°C | 15.2 | 3 |

| 3% H₂O₂ | 12 hours | Room Temp. | 5.1 | 1 |

| Dry Heat | 48 hours | 80°C | 2.3 | 1 |

| Photolytic | 7 days | 25°C | 11.8 | 2 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solubility and stability assessment of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. lubrizolcdmo.com [lubrizolcdmo.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 1-Benzhydryl-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 1-Benzhydryl-3-nitrobenzene. This molecule, possessing a flexible benzhydryl moiety and an electron-withdrawing nitro group, presents an interesting case for computational study to elucidate its structural, electronic, and reactive properties. Such insights are invaluable in the fields of medicinal chemistry and materials science, where understanding molecular behavior at the quantum level is crucial for rational design and development.

Introduction to Quantum Chemical Calculations for Drug Discovery

Quantum chemical calculations have emerged as a powerful tool in modern drug discovery and development. By solving the Schrödinger equation for a given molecular system, these methods can predict a wide range of properties, including:

-

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

-

Electronic Properties: Understanding the distribution of electrons, which governs reactivity and intermolecular interactions. This includes the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

-

Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis spectra), which can aid in experimental characterization.

-

Reactivity Descriptors: Identifying sites susceptible to electrophilic or nucleophilic attack, and calculating reaction energies and barriers.

For a molecule like this compound, these calculations can provide critical information about its conformational landscape, its potential interaction with biological targets, and its metabolic stability.

Methodologies and Experimental Protocols

The following section details a typical computational workflow for the quantum chemical analysis of this compound, based on established methods for similar aromatic compounds.

Computational Workflow

A typical computational investigation of this compound would follow the logical progression outlined below.

Caption: A generalized workflow for quantum chemical calculations.

Detailed Experimental Protocol

Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Step 1: Initial Structure Generation and Conformational Analysis

The initial 3D structure of this compound is built using a molecular editor. Due to the rotational freedom of the phenyl rings in the benzhydryl group, a conformational search is essential to identify the lowest energy conformers. This is typically achieved using a molecular mechanics force field (e.g., MMFF94) to rapidly screen a large number of potential structures.

Step 2: Geometry Optimization

The lowest energy conformers from the conformational search are then subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[1][2] The optimization process systematically alters the atomic coordinates to find the minimum energy structure on the potential energy surface.

Step 3: Frequency Calculations

Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Step 4: Single-Point Energy Refinement

To obtain more accurate electronic energies, a single-point energy calculation is often performed on the optimized geometry using a larger basis set, for example, 6-311++G(d,p).[3] This provides a more reliable estimate of the total electronic energy and related properties.

Step 5: Calculation of Molecular Properties

Using the optimized geometry and the refined electronic wavefunction, a variety of molecular properties can be calculated:

-

Molecular Orbitals: The energies and spatial distributions of the HOMO and LUMO are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitability.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

-

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the charge distribution and polar nature of the molecule.

-

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy are calculated from the vibrational frequencies and can be used to predict the thermodynamics of reactions involving the molecule.

Predicted Data for this compound

The following tables summarize the expected quantitative data from the quantum chemical calculations on this compound, based on typical values for similar molecules.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-NO₂ | ~1.48 Å |

| Bond Length | N-O | ~1.22 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C-H (benzhydryl) | ~1.10 Å |

| Dihedral Angle | C-C-C-N (nitrobenzene) | ~180° (planar) |

| Dihedral Angle | Ph-C-Ph (benzhydryl) | Varies with conformer |

Table 2: Calculated Electronic Properties

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

| Dipole Moment | ~ 4.0 - 4.5 D |

| Total Electronic Energy | Varies with basis set |

Table 3: Predicted Vibrational Frequencies (Selected)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| NO₂ symmetric stretch | ~1350 | Strong IR intensity |

| NO₂ asymmetric stretch | ~1530 | Strong IR intensity |

| C-H aromatic stretch | ~3050 - 3100 | Medium IR intensity |

| C-H aliphatic stretch | ~2900 - 3000 | Medium IR intensity |

| C=C aromatic stretch | ~1400 - 1600 | Multiple bands |

Visualization of Molecular Properties

Visual representations are crucial for interpreting the results of quantum chemical calculations. The following sections provide examples of how key properties of this compound would be visualized.

Molecular Electrostatic Potential (MEP)

The MEP diagram illustrates the charge distribution across the molecule.

Caption: A conceptual diagram of the Molecular Electrostatic Potential.

In an actual MEP map, the electron-rich nitro group would appear in shades of red, indicating a negative potential and a likely site for electrophilic attack. The regions around the hydrogen atoms of the benzhydryl group would appear in shades of blue, indicating a positive potential and susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are critical for understanding chemical reactivity and electronic transitions.

Caption: Expected localization of the HOMO and LUMO orbitals.

For this compound, it is anticipated that the HOMO will be primarily localized on the electron-rich benzhydryl group, while the LUMO will be concentrated on the electron-deficient nitrobenzene ring. This separation of the frontier orbitals suggests the possibility of intramolecular charge transfer upon electronic excitation.

Conclusion

This technical guide has outlined a comprehensive approach for the quantum chemical investigation of this compound. By employing Density Functional Theory, it is possible to obtain detailed insights into the geometric, electronic, and vibrational properties of the molecule. The predicted data and visualizations presented herein serve as a template for what can be expected from such a study. These computational results provide a fundamental understanding of the molecule's behavior and can guide further experimental work in drug design and materials science, ultimately accelerating the development of new and improved chemical entities.

References

Thermal Analysis of 1-Benzhydryl-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal analysis of 1-Benzhydryl-3-nitrobenzene, a key intermediate in various synthetic pathways. The stability and decomposition characteristics of this compound are critical parameters for its safe handling, storage, and application in further chemical transformations, particularly in the context of drug development where thermal liability can impact formulation and stability studies. This document details the experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and presents a representative thermal profile based on the analysis of related nitroaromatic and benzhydryl compounds.

Introduction to Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For organic molecules such as this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools for characterizing thermal stability, decomposition pathways, and phase transitions.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique is primarily used to determine the thermal stability and composition of materials by observing the temperatures at which the material decomposes and the corresponding mass loss.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] This method is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions.[1][3] The data obtained from DSC can provide insights into the purity, polymorphism, and energetic properties of a compound.[4]

Predicted Thermal Behavior of this compound

Quantitative Data Summary

The following tables summarize the expected quantitative data from TGA and DSC analyses of this compound under a controlled nitrogen atmosphere.

Table 1: Summary of TGA Data

| Parameter | Value | Unit | Description |

| Onset of Decomposition (Tonset) | ~ 250 | °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 285 | °C | The temperature at which the rate of mass loss is highest. |

| Mass Loss (Step 1) | ~ 37 | % | Corresponds to the initial loss of the nitro group and fragmentation of the benzhydryl moiety. |

| Final Residue at 600 °C | < 5 | % | The amount of non-volatile carbonaceous residue remaining. |

Table 2: Summary of DSC Data

| Parameter | Value | Unit | Description |

| Melting Point (Tm) | ~ 110 | °C | The temperature at the peak of the endothermic melting transition. |

| Enthalpy of Fusion (ΔHfus) | ~ 25 | J/g | The heat absorbed during the melting process. |

| Onset of Exothermic Decomposition | ~ 255 | °C | The temperature at which the exothermic decomposition begins. |

| Enthalpy of Decomposition (ΔHdecomp) | ~ -1500 | J/g | The heat released during the decomposition process. A highly energetic event is expected.[5] |

Experimental Protocols

A standardized protocol for the thermal analysis of a solid organic compound like this compound is detailed below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of the maximum rate of mass loss (Tpeak) from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at different decomposition steps.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and decomposition energetics of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed aluminum pan is used as the reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C for 3 minutes.

-

Heat the sample from 25 °C to 350 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the melting point (Tm) as the peak temperature of the endothermic transition.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

-

Identify the onset temperature and peak temperature of any exothermic events, which correspond to decomposition.

-

Calculate the enthalpy of decomposition (ΔHdecomp) by integrating the area under the exothermic peak.

-

Visualizations

The following diagrams illustrate the experimental workflow and a plausible thermal decomposition pathway for this compound.

Caption: Experimental workflow for TGA and DSC analysis.

Caption: Plausible thermal decomposition pathway.

Safety Considerations

Nitroaromatic compounds can be energetic and may decompose violently, especially under confinement or at high heating rates. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area. When performing thermal analysis, using small sample sizes is recommended to minimize the risk associated with energetic decomposition. The DSC pans should be hermetically sealed to contain any potential off-gassing during the initial stages of decomposition, although rupture of the pans is possible at higher pressures.

Conclusion

This technical guide outlines the fundamental principles and expected results for the thermal analysis of this compound. The provided data, while hypothetical, serves as a robust baseline for researchers working with this compound. The detailed experimental protocols offer a standardized approach to obtaining reliable TGA and DSC data, which is essential for ensuring the safe handling and effective utilization of this compound in research and development, particularly within the pharmaceutical industry. The visual diagrams provide a clear overview of the experimental process and the potential chemical transformations the molecule undergoes upon heating.

References

- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 2. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s4science.at [s4science.at]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrochemical Properties of 1-Benzhydryl-3-nitrobenzene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 1-Benzhydryl-3-nitrobenzene. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates from the well-established electrochemical behavior of nitrobenzene and its derivatives. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the expected redox characteristics, potential reaction pathways, and the experimental methodologies used to investigate such compounds. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

This compound is a nitroaromatic compound. The electrochemical behavior of such molecules is of significant interest in various fields, including organic synthesis, environmental science, and pharmaceutical development, as the nitro group is electroactive and can undergo a series of reduction reactions. Understanding these properties is crucial for predicting metabolic pathways, designing novel synthetic routes, and assessing potential toxicological profiles. The electrochemical reduction of nitroaromatic compounds typically proceeds through a multi-step mechanism involving the formation of radical anions, nitroso, and hydroxylamine intermediates, ultimately leading to the corresponding amine.[1][2] The specific potentials at which these reactions occur are influenced by factors such as the molecular structure, the solvent system, the pH of the medium, and the nature of the electrode material.[3]

Predicted Electrochemical Properties

Reduction Potentials

The reduction of the nitro group is the most prominent electrochemical feature of nitroaromatic compounds. The initial one-electron reduction to form a nitro radical anion is a key parameter. The reduction potentials for a series of para-substituted nitrobenzene derivatives have been determined and can serve as a reference for estimating the behavior of this compound.[3] It is important to note that the substitution pattern (meta vs. para) will affect the electronic effects and thus the exact reduction potential.

Table 1: One-Electron Reduction Potentials of Para-Substituted Nitrobenzene Derivatives Values determined at 25 °C, in CH3CN with Bu4NPF6 [0.2 M] as a supporting electrolyte from Cyclic Voltammetry vs. FcH/FcH⁺ (scan rate=100 mV s⁻¹) and recalculated (+0.382 V) vs. SCE. Working electrode=glassy carbon.[3]

| Substituent (Para-position) | Reduction Potential (E⁰', V vs. SCE) |

| -NO₂ | -0.668 |

| -CN | -0.868 |

| -CO₂Me | -0.918 |

| -Cl | -0.978 |

| -H | -1.028 |

| -Me | -1.088 |

| -OMe | -1.148 |

| -NH₂ | -1.278 |

The benzhydryl group is generally considered to be electron-donating. Therefore, it is anticipated that the reduction potential of this compound will be slightly more negative than that of unsubstituted nitrobenzene.

Electrochemical Reduction Mechanism

The electrochemical reduction of nitroaromatic compounds is a well-documented process that proceeds through a series of electron and proton transfer steps. The generally accepted pathway, originally proposed by Haber, involves the formation of several stable intermediates.[4]

General Reaction Pathway

The reduction can be broadly categorized into a multi-electron process. In aprotic media, the initial step is typically a reversible one-electron transfer to form a stable radical anion. In protic media, the reaction pathway is more complex and involves a series of protonation and electron transfer steps, leading to the formation of nitrosobenzene, phenylhydroxylamine, and finally, aniline.[1][5]

General electrochemical reduction pathway of a nitroaromatic compound.

Experimental Protocols

To experimentally determine the electrochemical properties of this compound, standard electrochemical techniques would be employed. Cyclic Voltammetry (CV) is a primary and powerful method for investigating the redox behavior of electroactive species.

Cyclic Voltammetry (CV) Protocol

This section outlines a general protocol for performing a cyclic voltammetry experiment on a nitroaromatic compound like this compound.

Objective: To determine the reduction and oxidation potentials of the target compound and to assess the reversibility of the electron transfer processes.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell (including a working electrode, a reference electrode, and a counter electrode)

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

-

Counter Electrode: Platinum wire

-

Electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate in acetonitrile for non-aqueous measurements, or a buffered aqueous solution)

-

This compound sample

-

Inert gas (e.g., Nitrogen or Argon) for deoxygenation

Procedure:

-

Preparation of the Analyte Solution: Dissolve a known concentration of this compound in the chosen electrolyte solution.

-

Electrode Preparation: Polish the working electrode (GCE) with alumina slurry to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the solvent used for the electrolyte.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the initial and final potentials to scan a range where the reduction of the nitro group is expected (e.g., from 0 V to -1.5 V vs. SCE).

-

Set the scan rate (e.g., 100 mV/s).

-

Initiate the scan in the negative direction.

-

Record the resulting voltammogram (current vs. potential).

-

-

Data Analysis:

-

Identify the cathodic (reduction) and anodic (oxidation) peak potentials.

-

Determine the peak currents.

-

Analyze the peak separation to assess the reversibility of the redox couple.

-

A simplified workflow for a cyclic voltammetry experiment.

Conclusion

While direct experimental data on the electrochemical properties of this compound are not currently available, a comprehensive understanding of its likely behavior can be derived from the extensive literature on nitroaromatic compounds. It is predicted that this compound will undergo a multi-step electrochemical reduction, initiated by the formation of a nitro radical anion. The presence of the electron-donating benzhydryl group is expected to make the reduction potential slightly more negative compared to unsubstituted nitrobenzene. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future empirical investigations into the electrochemical characteristics of this molecule and its analogues. Such studies are essential for advancing our understanding of its chemical reactivity and potential applications.

References

- 1. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Unveiling the Toxicological Profile of 1-Benzhydryl-3-nitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive toxicological and safety assessment of 1-Benzhydryl-3-nitrobenzene based on data from structurally related compounds, namely diphenylmethane and nitrobenzene. No direct toxicological studies on this compound are publicly available. The information herein is intended for research and professional audiences and should not be interpreted as a definitive safety evaluation of the compound.

Executive Summary

This compound is a novel organic compound with limited public information regarding its safety profile. This guide provides a thorough toxicological assessment by leveraging data from its constituent structural moieties: diphenylmethane and nitrobenzene. Nitroaromatic compounds, as a class, are known for their potential to induce methemoglobinemia, genotoxicity, and carcinogenicity, primarily through the metabolic reduction of the nitro group to reactive intermediates. Diphenylmethane, while of lower acute toxicity, provides a baseline for the benzhydryl portion of the molecule. This whitepaper synthesizes available quantitative data, details relevant experimental protocols, and presents visual workflows and metabolic pathways to offer a comprehensive toxicological overview for researchers and drug development professionals.

Toxicological Data Summary

The toxicological assessment of this compound is predicated on data from its structural analogues. The following tables summarize the key quantitative toxicological findings for diphenylmethane and nitrobenzene.

Table 1: Acute Toxicity Data

| Compound | Test Species | Route of Administration | LD50 Value | Reference |

| Diphenylmethane | Rat | Oral | 2250 mg/kg | [1] |

| Nitrobenzene | Rat | Oral | 349 - 640 mg/kg | [2][3] |

| Nitrobenzene | Rabbit | Dermal | 760 mg/kg | [2] |

| Nitrobenzene | Rat | Inhalation (4h) | 2.847 mg/L | [2] |

Table 2: Repeated Dose Toxicity Data

| Compound | Test Species | Route | Duration | NOAEL | LOAEL | Effects Observed | Reference |

| Nitrobenzene | Rat (Fischer-344) | Gavage | 28 days | < 5 mg/kg/day | 5 mg/kg/day | Increased liver and spleen weights. | [4] |

| Nitrobenzene | Rat (Sprague-Dawley) | Oral | 54 days | < 20 mg/kg/day | 20 mg/kg/day | Increased methemoglobin, decreased erythrocyte count, liver and spleen effects. | [5] |

| Nitrobenzene | Rat (Fischer-344) | Inhalation | 90 days | - | 82 mg/m³ | Methemoglobinemia, hemolysis, increased liver and spleen weights. | [3] |

Table 3: Genotoxicity Data

| Compound | Assay | Test System | Metabolic Activation | Result | Reference |

| Nitrobenzene | Ames Test | Salmonella typhimurium | With and Without | Negative | [5] |

| Nitrobenzene | In vivo Micronucleus | - | - | Negative | [4] |

| Nitrobenzene | In vivo UDS | - | - | Negative | [4] |

| Nitrobenzene | In vivo SCE | - | - | Negative | [4] |

| Nitrobenzene | In vivo Chromosomal Aberration | - | - | Negative | [4] |

| Nitrobenzene | DNA Adduct Formation | Rat | In vivo | Positive | [4] |

Table 4: Carcinogenicity Data

| Compound | Test Species | Route | Findings | Classification | Reference |

| Nitrobenzene | Rat (Male) | Inhalation | Increased incidence of hepatocellular neoplasms, thyroid follicular-cell adenomas, and renal tubular-cell adenomas. | IARC Group 2B: Possibly carcinogenic to humans. | [4][6][7] |

| Nitrobenzene | Rat (Female) | Inhalation | Increased incidence of hepatocellular neoplasms and endometrial stromal polyps. | IARC Group 2B: Possibly carcinogenic to humans. | [6][7] |

| Nitrobenzene | Mouse (Male) | Inhalation | Increased incidence of alveolar-bronchiolar neoplasms and thyroid follicular-cell adenomas. | IARC Group 2B: Possibly carcinogenic to humans. | [6][7] |

Table 5: Reproductive and Developmental Toxicity Data

| Compound | Test Species | Route | Effects | Reference |

| Nitrobenzene | Rat | Inhalation, Oral, Dermal | Known male reproductive toxicant: decreased testes/epididymal weights, testicular atrophy, hypospermatogenesis. | [5][8] |

| Nitrobenzene | Rat | Two-generation study | Decrease in fertility index. | [6] |

| Nitrobenzene | Rat | Inhalation | No developmental toxicity observed at concentrations that produced maternal toxicity. | [9] |

Experimental Protocols

A comprehensive safety assessment of a novel chemical entity like this compound would involve a battery of standardized toxicological tests. Below are detailed methodologies for key in vitro genotoxicity assays, based on internationally recognized guidelines.

Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the potential of the test compound to induce gene mutations in bacteria.

Methodology:

-

Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of induced rats, to mimic mammalian metabolism.

-

Procedure:

-

The test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top agar.

-

This mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted. A significant, dose-related increase in the number of revertant colonies compared to the solvent control indicates a mutagenic potential.

In Vitro Micronucleus Assay

Objective: To detect chromosomal damage (clastogenicity) or disruption of the mitotic apparatus (aneugenicity).

Methodology:

-

Cell Lines: Human peripheral blood lymphocytes or established mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) are used.

-

Metabolic Activation: The assay is conducted with and without an S9 mix.

-

Procedure:

-

Cells are exposed to the test compound for a short (3-6 hours) or long (24 hours) duration.

-

Following exposure, cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Cells are harvested, fixed, and stained.

-

-

Endpoint: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of interphase cells) in binucleated cells is scored under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells.

Methodology:

-

Cell Preparation: A single-cell suspension is obtained from the test system (in vitro cultured cells or in vivo tissues).

-

Embedding: Cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Electrophoresis: The slides are placed in an electrophoresis chamber under alkaline or neutral conditions. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Endpoint: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the toxicological assessment of nitroaromatic compounds.

Caption: Metabolic activation pathway of nitroaromatic compounds leading to genotoxicity.

Caption: A generalized workflow for the toxicological safety assessment of a novel chemical.

Conclusion

The toxicological profile of this compound, inferred from its structural analogues diphenylmethane and nitrobenzene, suggests a compound of moderate to high toxicity. The primary concerns are related to the nitroaromatic moiety, which is associated with methemoglobinemia, genotoxicity, and carcinogenicity. The diphenylmethane portion contributes to a lower order of acute toxicity. A comprehensive safety evaluation of this compound would necessitate a full suite of toxicological studies as outlined in this guide. Researchers and drug development professionals should handle this compound with appropriate caution, assuming a toxicological profile similar to that of nitrobenzene, until specific data becomes available.

References

- 1. synerzine.com [synerzine.com]

- 2. fishersci.com [fishersci.com]

- 3. cdn.who.int [cdn.who.int]

- 4. gov.uk [gov.uk]

- 5. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nitrobenzene (IARC Summary & Evaluation, Volume 65, 1996) [inchem.org]

- 7. Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzhydryl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 1-Benzhydryl-3-nitrobenzene, a potentially valuable intermediate in drug discovery and materials science, presents a notable challenge in synthetic organic chemistry. A common initial consideration for attaching a benzhydryl group to a benzene ring is the Friedel-Crafts reaction. However, the direct Friedel-Crafts alkylation of nitrobenzene is synthetically unviable. The nitro group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution, the fundamental mechanism of the Friedel-Crafts reaction.[1][2][3] The deactivation is so pronounced that nitrobenzene is often employed as a solvent in Friedel-Crafts reactions due to its inertness under the reaction conditions.[4]

This document outlines a viable two-step synthetic pathway to this compound. The protocol involves the initial synthesis of diphenylmethane (the benzhydryl-substituted benzene) via a Friedel-Crafts reaction between benzene and a suitable benzhydryl source, followed by the nitration of the resulting diphenylmethane to introduce the nitro group at the meta-position.

Part 1: Synthesis of Diphenylmethane via Friedel-Crafts Alkylation

The first step in the synthesis of this compound is the preparation of the hydrocarbon backbone, diphenylmethane. This is achieved through a classic Friedel-Crafts alkylation of benzene with benzyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

Materials:

-

Benzene (anhydrous)

-

Benzyl chloride

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a gas trap (e.g., calcium chloride tube)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a gas trap, and a dropping funnel.

-

Charging the Flask: To the flask, add anhydrous benzene (a significant excess is often used to minimize polyalkylation) and anhydrous aluminum chloride (catalytic amount, typically 5-10 mol%).

-

Addition of Benzyl Chloride: Begin stirring the mixture and slowly add benzyl chloride from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (and excess benzene) using a rotary evaporator.

-

Purification: The crude diphenylmethane can be purified by vacuum distillation to yield a colorless oil.

Quantitative Data: Synthesis of Diphenylmethane

| Parameter | Value |

| Reactants | Benzene, Benzyl Chloride |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Reaction Type | Friedel-Crafts Alkylation |

| Typical Yield | 80-90% |

| Product Appearance | Colorless Oil |

| Boiling Point | 264 °C |

Diagram: Experimental Workflow for Diphenylmethane Synthesis

Caption: Workflow for the synthesis of diphenylmethane.

Part 2: Synthesis of this compound via Nitration of Diphenylmethane

The second step involves the electrophilic aromatic substitution of diphenylmethane with a nitrating agent to introduce a nitro group onto one of the phenyl rings. The benzyl group is an ortho-, para-directing activator. However, due to steric hindrance from the bulky benzyl group, the para-substituted product is generally favored. The formation of the meta-isomer is a minor pathway. The separation of the resulting isomers is crucial to obtaining the pure this compound.

Experimental Protocol: Nitration of Diphenylmethane

Materials:

-

Diphenylmethane

-

Nitric acid (fuming or concentrated)

-

Sulfuric acid (concentrated)

-

Dichloromethane (optional, as solvent)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring to prepare the nitrating mixture (mixed acid).

-

Reaction Setup: In a separate flask, dissolve diphenylmethane in a suitable solvent like dichloromethane or use it neat. Cool this flask in an ice bath.

-

Nitration: Slowly add the cold nitrating mixture to the stirred diphenylmethane solution, maintaining the temperature below 10 °C.

-

Reaction Time: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes.

-

Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice.

-

Extraction: Extract the product mixture with dichloromethane. Wash the organic layer with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain a mixture of nitro-isomers.

-

Purification: The isomeric mixture (ortho-, meta-, and para-nitrodiphenylmethane) is separated by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. The fractions are monitored by thin-layer chromatography (TLC) to isolate the 3-nitro isomer.

Quantitative Data: Nitration of Diphenylmethane

| Parameter | Value | Reference |

| Reactant | Diphenylmethane | |

| Reagents | Nitric Acid, Sulfuric Acid | |

| Reaction Type | Electrophilic Aromatic Substitution | |

| Isomer Distribution (Typical) | Ortho: ~30-40%, Para: ~50-60%, Meta: ~5-10% | Varies with reaction conditions |

| Product Appearance | Pale yellow solid or oil | |

| Melting Point (3-nitro isomer) | 42-44 °C |

Characterization Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, δ) | ~8.1-8.2 (m, 2H, Ar-H ortho to NO₂), ~7.5-7.6 (t, 1H, Ar-H para to NO₂), ~7.2-7.4 (m, 11H, Ar-H), ~5.7 (s, 1H, CH) |

| ¹³C NMR (CDCl₃, δ) | ~148 (C-NO₂), ~142-143 (ipso-C), ~135 (CH), ~129-130 (Ar-CH), ~127-128 (Ar-CH), ~122-123 (Ar-CH ortho/para to NO₂), ~50 (CH) |

| IR (KBr, cm⁻¹) | ~3030 (Ar C-H), ~2920 (Aliphatic C-H), ~1525 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~700-800 (Ar C-H bend) |

| Mass Spec (EI, m/z) | 213 (M⁺), 167 (M⁺ - NO₂), 165, 152, 77 (C₆H₅⁺) |

Note: Spectroscopic data are approximate and may vary slightly based on the solvent and instrument used.

Diagram: Synthetic Pathway to this compound

Caption: Two-step synthesis of this compound.

Diagram: Reaction Mechanism - Nitration of Diphenylmethane

Caption: Mechanism of electrophilic aromatic nitration.

Conclusion

The synthesis of this compound is effectively achieved through a two-step process commencing with the Friedel-Crafts alkylation of benzene to yield diphenylmethane, followed by its nitration. Direct Friedel-Crafts reaction on nitrobenzene is not a practical approach due to the deactivating nature of the nitro group. The provided protocols offer a reliable method for the laboratory-scale synthesis of this compound. Careful control of reaction conditions, particularly during the nitration step, and efficient chromatographic separation are essential for isolating the desired meta-isomer in good purity.

References

Application Notes and Protocols for the Purification of 1-Benzhydryl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1-Benzhydryl-3-nitrobenzene. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methods for the purification of related aromatic nitro compounds and diphenylmethane derivatives. Researchers should consider these as generalized guidelines and may need to optimize the conditions for their specific sample.

Introduction

This compound is an aromatic compound containing both a bulky benzhydryl group and a polar nitro group. Its purification is crucial for ensuring the accuracy of downstream applications in research and drug development. The choice of purification method will depend on the nature and quantity of impurities present, which are often related to the synthetic route employed. Common impurities may include unreacted starting materials (e.g., from a Friedel-Crafts reaction), and di- or poly-substituted byproducts. The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.

General Purification Strategies

A logical workflow for the purification of this compound is outlined below. The initial purity of the crude product will determine the necessary steps.

Caption: General purification workflow for this compound.

Data Presentation

The following table summarizes the anticipated physical properties and suggested purification parameters for this compound. These are estimates based on related compounds and should be experimentally verified.

| Parameter | Estimated Value / Suggested Conditions |

| Physical Properties | |

| Molecular Formula | C₁₉H₁₅NO₂ |

| Molecular Weight | 289.33 g/mol |

| Appearance | Expected to be a crystalline solid (color may vary from off-white to yellow/brown depending on purity) |

| Melting Point | Not available. Likely to be a solid at room temperature. |

| Boiling Point | Not available. Likely high due to molecular weight. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, acetone, and hot ethanol. Sparingly soluble in non-polar solvents like hexane. Insoluble in water.[1][2][3] |

| Recrystallization | |

| Suitable Solvents | Ethanol, isopropanol, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane.[2][4][5] |

| Column Chromatography | |

| Stationary Phase | Silica gel (60-120 or 100-200 mesh).[6] |

| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing). |

Experimental Protocols

Protocol for Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask and tubing

-

Ice bath

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Ethanol is often a good starting point for nitroaromatic compounds.[2][5]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and gently heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-